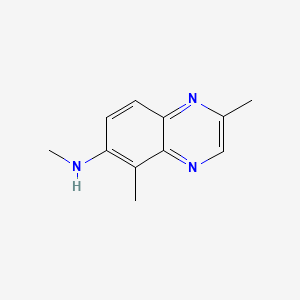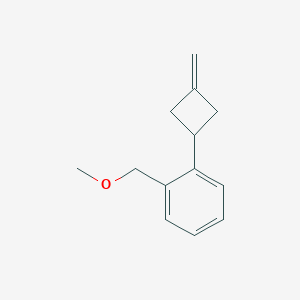
1-(Methoxymethyl)-2-(3-methylenecyclobutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylenecyclobutyl)methoxymethylbenzene is an organic compound with the molecular formula C13H16O It is characterized by a methylenecyclobutyl group attached to a methoxymethylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene typically involves the reaction of methoxymethylbenzene with a suitable methylenecyclobutyl precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from methylenecyclobutyl bromide, which reacts with methoxymethylbenzene in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (3-Methylenecyclobutyl)methoxymethylbenzene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylenecyclobutyl)methoxymethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
(3-Methylenecyclobutyl)methoxymethylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylenecyclobutyl)methoxymethylbenzene involves its interaction with specific molecular targets and pathways. The methylenecyclobutyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methylenecyclobutyl)methylbenzene
- (3-Methylenecyclobutyl)ethoxymethylbenzene
- (3-Methylenecyclobutyl)propoxymethylbenzene
Uniqueness
(3-Methylenecyclobutyl)methoxymethylbenzene is unique due to the presence of both a methylenecyclobutyl group and a methoxymethylbenzene moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-2-(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C13H16O/c1-10-7-12(8-10)13-6-4-3-5-11(13)9-14-2/h3-6,12H,1,7-9H2,2H3 |
Clave InChI |
GZGOCCVEVIOECP-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=CC=C1C2CC(=C)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



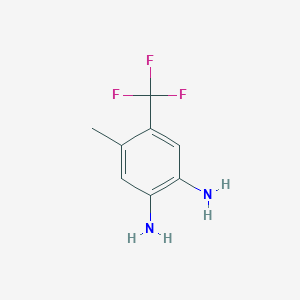
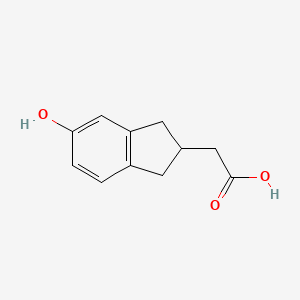


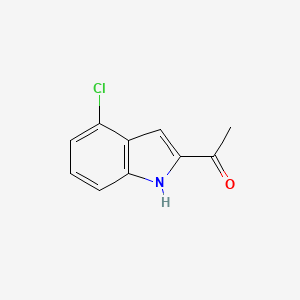
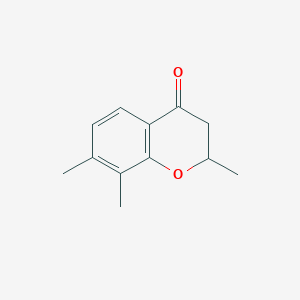

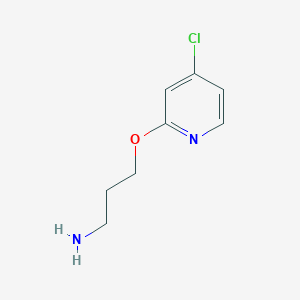
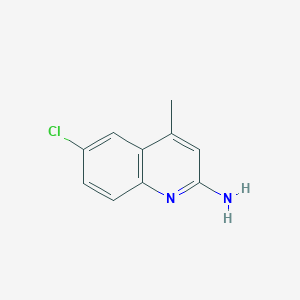

![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)

